molecular formula C7H4ClN3S B1463334 2-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine CAS No. 887623-91-8

2-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine

Cat. No.: B1463334
CAS No.: 887623-91-8
M. Wt: 197.65 g/mol
InChI Key: SHEOICYRRJYGQW-UHFFFAOYSA-N
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Description

2-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine is a useful research compound. Its molecular formula is C7H4ClN3S and its molecular weight is 197.65 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that 1,3,4-thiadiazole derivatives, which are structurally similar to the compound , have been found to exhibit a wide range of biological activities . These activities suggest that they may interact with various biological targets, including enzymes and receptors involved in critical cellular processes.

Mode of Action

It’s known that thiadiazole derivatives can interact with their targets in various ways, potentially leading to changes in cellular function . For instance, some thiadiazole derivatives have been found to inhibit enzymes, thereby disrupting the biochemical processes these enzymes are involved in .

Biochemical Pathways

It’s known that thiadiazole derivatives can affect various biochemical pathways due to their potential interactions with different biological targets . For instance, some thiadiazole derivatives have been found to exhibit antimicrobial activity, suggesting that they may interfere with the biochemical pathways essential for the growth and survival of microorganisms .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and, consequently, its efficacy .

Result of Action

It’s known that thiadiazole derivatives can have various effects at the molecular and cellular levels due to their potential interactions with different biological targets . For instance, some thiadiazole derivatives have been found to exhibit cytotoxic effects, suggesting that they may induce cell death .

Action Environment

It’s known that environmental factors, such as ph and temperature, can significantly impact the action and stability of chemical compounds .

Properties

IUPAC Name

5-chloro-3-pyridin-2-yl-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3S/c8-7-10-6(11-12-7)5-3-1-2-4-9-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEOICYRRJYGQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NSC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887623-91-8
Record name 2-(5-Chloro-[1,2,4]thiadiazol-3-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of pyridine-2-carboximidamide hydrochloride (2.00 g, 12.7 mmol) and perchloromethyl mercaptan (1.75 ml, 16.3 mmol) in dichloromethane (40 ml) was added dropwise a solution of sodium hydroxide (3.26 g, 81.5 mmol) in water (6 ml) under ice-cooling. Then, the reaction mixture was stirred under ice-cooling for 1 hour and at room temperature for 1 hour. The organic layer was separated, washed with water, and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=2:1) to give 1.05 g (42.0%) of the desired product as an oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step One
Quantity
3.26 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine
Reactant of Route 2
2-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine
Reactant of Route 3
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2-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine
Reactant of Route 4
2-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine
Reactant of Route 5
2-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine
Reactant of Route 6
2-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine

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